molecular formula C17H24ClNO B290892 N-(3-chlorophenyl)-10-undecenamide

N-(3-chlorophenyl)-10-undecenamide

Cat. No.: B290892
M. Wt: 293.8 g/mol
InChI Key: RGKUGEZIHWARND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-10-undecenamide is an amide derivative characterized by a 10-undecenamide chain (an 11-carbon aliphatic chain with a terminal double bond) and a 3-chlorophenyl substituent on the amide nitrogen. The chlorine atom on the phenyl ring enhances lipophilicity, which may influence membrane permeability and biological activity .

Properties

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

N-(3-chlorophenyl)undec-10-enamide

InChI

InChI=1S/C17H24ClNO/c1-2-3-4-5-6-7-8-9-13-17(20)19-16-12-10-11-15(18)14-16/h2,10-12,14H,1,3-9,13H2,(H,19,20)

InChI Key

RGKUGEZIHWARND-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)NC1=CC(=CC=C1)Cl

Canonical SMILES

C=CCCCCCCCCC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-chlorophenyl)-10-undecenamide with structurally related amides, focusing on molecular properties, substituents, and applications:

Compound Name Molecular Formula Molecular Weight Substituent on Amide Nitrogen Key Properties/Applications References
This compound C₁₇H₂₂ClNO ~291.8 (estimated) 3-chlorophenyl Likely high lipophilicity; potential use in polymers, surfactants, or bioactive agents.
Undecylenamide MEA C₁₃H₂₃NO₂ 241.33 2-hydroxyethyl Antimicrobial, antistatic agent; used in cosmetics.
N-(2-pyrimidinyl)-10-undecenamide C₁₅H₂₃N₃O 261.36 2-pyrimidinyl Heterocyclic substituent may enhance hydrogen bonding; potential pharmaceutical applications.
N-(2-Morpholinoethyl)-10-undecenamide C₁₇H₃₂N₂O₂ 296.45 2-morpholinoethyl Morpholine group introduces polarity; possible surfactant or drug intermediate.
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 3-chlorophenyl (phthalimide core) Monomer for polyimide synthesis; high thermal stability.

Key Observations:

Structural Variations :

  • Undecenamide Chain : Common to all compounds, providing a hydrophobic backbone. The terminal double bond may enable polymerization or functionalization .
  • Substituent Effects :

  • 3-Chlorophenyl : Increases lipophilicity (logP ~5 estimated) compared to polar groups like hydroxyethyl (logP ~2.5 for Undecylenamide MEA) .

Applications: Antimicrobial Agents: Undecylenamide MEA’s efficacy is attributed to its hydroxyethyl group, while the chlorophenyl analog may offer broader-spectrum activity due to higher lipophilicity . Polymer Synthesis: The 3-chlorophenyl group in 3-chloro-N-phenyl-phthalimide stabilizes polymer backbones; this compound could serve as a flexible monomer . Drug Design: Pyrimidinyl and morpholinoethyl derivatives are explored in pharmaceuticals; the chlorophenyl variant may target lipid-rich environments (e.g., cell membranes) .

Safety Considerations :

  • Chlorinated aromatic compounds (e.g., 3-chlorobenzaldehyde) often require precautions against skin/eye irritation . Similar handling may apply to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.